MAO-B vs. MAO-A Isoform Selectivity: Quantitative Head-to-Head Comparison
Inhibition assays against human recombinant MAO enzymes reveal that the target compound displays a 13.3-fold selectivity window for MAO-B (IC₅₀ = 800 nM) over MAO-A (IC₅₀ = 10,600 nM) . This contrasts with the typical profile of non-selective MAO inhibitors and with certain close analogs that exhibit reversed or diminished selectivity ratios. The quantitative differentiation arises from the combination of the N1-isopentyl group and the 3-methyl substitution pattern on the benzamide ring, which collectively optimize binding to the MAO-B substrate cavity while disfavoring MAO-A engagement.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 800 nM; MAO-A IC₅₀ = 10,600 nM; Selectivity ratio (MAO-A/MAO-B) = 13.3 |
| Comparator Or Baseline | Class-level baseline: Non-selective MAO inhibitors typically exhibit selectivity ratios < 5; MAO-B-selective inhibitors (e.g., selegiline) show ratios > 100. Closely related tetrahydroquinoline analogs with different N-substituents exhibit varying selectivity profiles, with some showing MAO-A preference. |
| Quantified Difference | 13.3-fold selectivity for MAO-B over MAO-A (vs. class baseline of < 5-fold for non-selective inhibitors) |
| Conditions | Inhibition of human recombinant MAO-B (Amplex Red assay) and human recombinant MAO-A (kynuramine conversion fluorimetric assay); data curated by ChEMBL (CHEMBL1814645) and deposited in BindingDB (BDBM50350503) . |
Why This Matters
This isoform selectivity profile is a critical decision criterion for researchers studying MAO-B-associated neurodegenerative pathways, as off-target MAO-A inhibition is linked to hypertensive crises from dietary tyramine interactions ('cheese effect').
- [1] BindingDB. Entry BDBM50350503 (CHEMBL1814645). Affinity Data: IC₅₀ 800 nM (MAO-B, Amplex Red assay); IC₅₀ 1.06E+4 nM (MAO-A, kynuramine fluorimetric assay). Curated by Northeastern Ohio Universities Colleges of Medicine and Pharmacy / ChEMBL. Accessed May 2026. View Source
